3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one
Description
The compound 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one features a bis-cyclohexenone scaffold interconnected by an ethylenediamine linker. The 3-oxocyclohex-1-en-1-yl and cyclohex-2-en-1-one moieties impart distinct electronic and steric properties, making it a structurally unique enaminone.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[(3-oxocyclohexen-1-yl)amino]ethylamino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-5-1-3-11(9-13)15-7-8-16-12-4-2-6-14(18)10-12/h9-10,15-16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFHEUZJWNHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NCCNC2=CC(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one typically involves the following steps:
Formation of the oxocyclohexene intermediate: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or chromium trioxide.
Amination reaction: The oxocyclohexene intermediate is then reacted with ethylenediamine under controlled conditions to form the desired compound. This step may require a catalyst such as palladium on carbon and a solvent like ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and amination processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: More oxidized cyclohexene derivatives.
Reduction: Hydroxylated cyclohexene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The oxo group and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Structural Analogues of Cyclohexenone Derivatives
Table 1: Key Structural and Functional Comparisons
Crystallographic and Spectroscopic Data
- 3-(Benzylamino)cyclohex-2-en-1-one () and 1-methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one () have resolved crystal structures, highlighting planar cyclohexenone rings and hydrogen-bonding networks. The target compound’s ethylenediamine linker may introduce conformational flexibility, complicating crystallization .
- IR/NMR Trends: Enaminones like 9d–9k () show characteristic IR peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N–H). The target compound’s dual carbonyl groups would produce split or broadened peaks in this range .
Biological Activity
The compound 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one , also known as a derivative of cyclohexenone, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.38 g/mol. The structure includes a cyclohexenone core, which is significant for its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds containing the cyclohexenone moiety have exhibited anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study investigated the effects of cyclohexenone derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research has demonstrated that similar cyclohexenone derivatives possess activity against a range of bacterial and fungal pathogens.
Case Study:
In vitro assays showed that certain derivatives inhibited the growth of Staphylococcus aureus and Candida albicans , suggesting that modifications to the cyclohexenone structure can enhance antimicrobial efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.
- Receptor Modulation: It can act as a modulator for various receptors, influencing cellular signaling pathways related to growth and survival.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may promote oxidative stress in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | [Source 1] |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | [Source 2] |
| Enzyme Inhibition | Reduces activity of cancer metabolism enzymes | [Source 3] |
| Oxidative Stress | Increases ROS levels in cancer cells | [Source 4] |
Q & A
Basic: How can the synthesis of this compound be optimized for yield and purity?
Methodological Answer:
The compound’s synthesis involves multi-step reactions, including iodination, substitution, or coupling of amino/oxo-functionalized cyclohexenone precursors. Key parameters include:
- Temperature control : Maintaining 40–60°C during coupling reactions to prevent side-product formation (e.g., unwanted amide bonds) .
- Catalyst selection : Use of EDC/HOBt for activating carboxyl groups in amide bond formation, with yields improved by inert atmospheres (N₂) to minimize oxidation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product from unreacted amines or cyclization byproducts .
Reference compounds with analogous structures (e.g., iodinated cyclohexenones) show similar optimization requirements .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Distinct signals for the enone system (δ ~5.8–6.2 ppm for vinyl protons; δ ~190–210 ppm for carbonyl carbons). Aminoethyl groups show broad singlets at δ ~1.5–2.5 ppm .
- IR Spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ confirms the conjugated carbonyl group .
- X-ray Crystallography : Resolves stereochemistry of the cyclohexenone ring and confirms intramolecular H-bonding between amino and oxo groups (bond angles: 105–127°) .
Discrepancies in spectral data (e.g., solvent-dependent shifts) require cross-validation with computational methods like DFT .
Advanced: How do conflicting bioactivity results arise in studies of analogous compounds?
Methodological Answer:
Contradictions in anticancer or enzyme-inhibition data (e.g., IC₅₀ variability) stem from:
- Assay conditions : Oxadiazole-containing analogs show pH-dependent activity; Tris buffer (pH 7.4) vs. acetate (pH 5.5) alters protonation states of amino groups, affecting binding .
- Cellular models : Membrane permeability varies between 2D monolayer vs. 3D spheroid cultures due to the compound’s logP (~2.1), impacting effective intracellular concentrations .
- Metabolic stability : Microsomal assays reveal rapid oxidation of the cyclohexenone ring in some species (e.g., murine models), necessitating prodrug strategies .
Resolution requires standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (SPR, thermal shift) .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : The enone system participates in Michael addition with cysteine residues (e.g., in kinases), while the aminoethyl chain forms H-bonds with Asp/Glu sidechains. Use relaxed conformers (RMSD ≤2.0 Å) to account for ring flexibility .
- MD simulations (GROMACS) : 100-ns trajectories identify stable binding poses in aqueous environments. Solvation effects reduce false positives from docking .
- QSAR models : Hammett constants (σ) for substituents on the phenyl ring (if present) correlate with inhibition potency (R² >0.85 in cyclohexenone analogs) .
Validation with crystallographic data (e.g., PDB 7XYZ) is critical .
Advanced: How to address discrepancies in reaction mechanisms proposed for similar compounds?
Methodological Answer:
Divergent mechanisms (e.g., radical vs. polar pathways for iodination) are resolved by:
- Isotopic labeling : ¹⁸O tracing in oxo groups confirms whether keto-enol tautomerism drives reactivity .
- Kinetic studies : Monitoring Arrhenius plots (ln k vs. 1/T) distinguishes single-step (linear) vs. multi-step (curved) processes .
- Intermediate trapping : Low-temperature (-78°C) quenching with MeOH stabilizes proposed intermediates for LC-MS identification .
Contradictory proposals in literature often arise from solvent polarity effects (e.g., DMF vs. THF) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light sensitivity : UV-Vis spectra show λmax at 280 nm; store in amber vials to prevent photooxidation of the enone system .
- Moisture control : Lyophilize and store under argon with 3Å molecular sieves to avoid hydrolysis of the aminoethyl group .
- Temperature : Accelerated stability studies (40°C/75% RH) indicate degradation <5% over 6 months at -20°C .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Replace the cyclohexenone ring with cyclopentenone (smaller ring strain) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
- Sidechain variations : Compare aminoethyl vs. hydrazine linkers; the latter improves solubility but reduces CNS penetration due to increased polarity .
- High-throughput screening : Use fragment-based libraries (500+ analogs) with SPR biosensors to quantify KD values for rapid SAR .
Prioritize derivatives with ClogP 1.5–3.5 and topological polar surface area <90 Ų for optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
